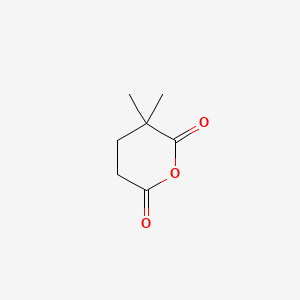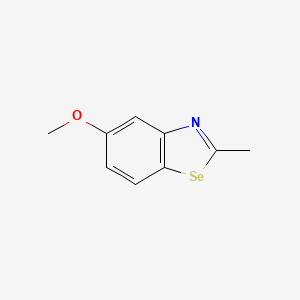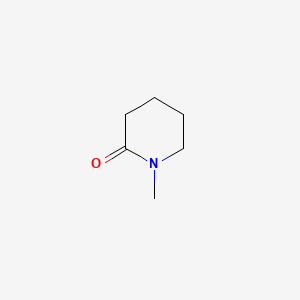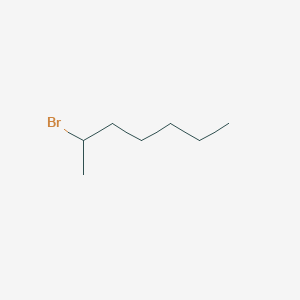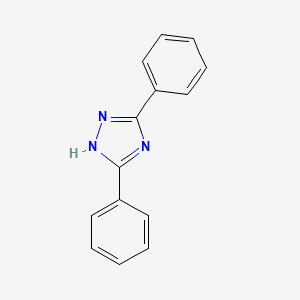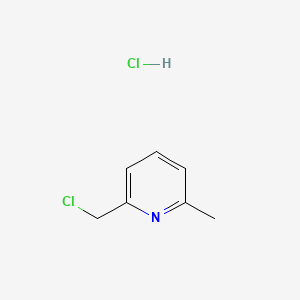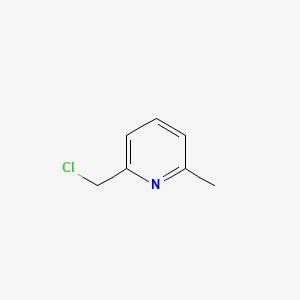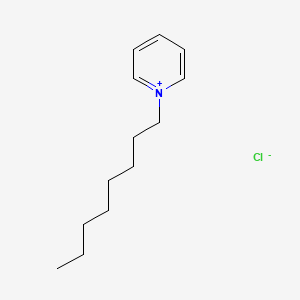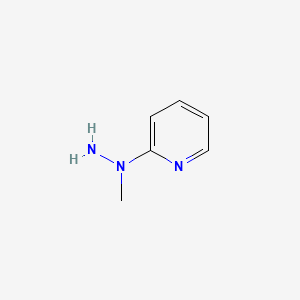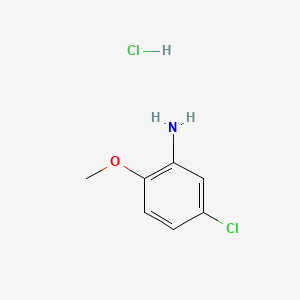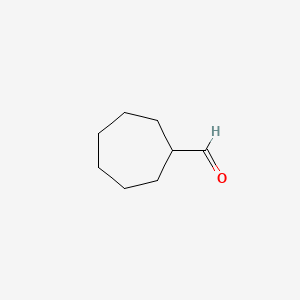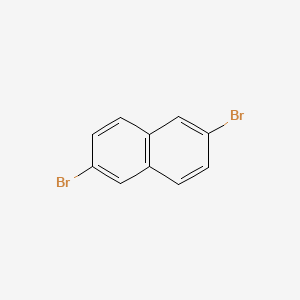
2,6-二溴萘
描述
2,6-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 6 positions of the naphthalene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of semiconducting molecules and polymers for various applications such as organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
科学研究应用
2,6-Dibromonaphthalene is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Organic Synthesis: It serves as a building block for constructing small semiconducting molecules or polymers used in organic photovoltaics, OLEDs, and OFETs.
Pharmaceuticals and Agrochemicals: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of semiconducting materials for thin-film transistors and other electronic devices.
作用机制
Target of Action
It is known that 2,6-dibromonaphthalene is used as a building block for constructing small semiconducting molecules or polymers . These molecules or polymers can interact with various targets depending on their final structure and function.
Mode of Action
The mode of action of 2,6-Dibromonaphthalene is primarily through its role as a precursor in the synthesis of semiconducting molecules or polymers . The specific interactions of 2,6-Dibromonaphthalene with its targets would depend on the final structure of the synthesized molecule or polymer.
Biochemical Pathways
As a precursor in the synthesis of semiconducting molecules or polymers, 2,6-dibromonaphthalene could potentially influence a variety of biochemical pathways depending on the final structure and function of the synthesized molecule or polymer .
Pharmacokinetics
As a chemical compound, the bioavailability of 2,6-dibromonaphthalene would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 2,6-Dibromonaphthalene are primarily related to its role as a precursor in the synthesis of semiconducting molecules or polymers . The specific effects would depend on the final structure and function of the synthesized molecule or polymer.
Action Environment
The action, efficacy, and stability of 2,6-Dibromonaphthalene can be influenced by various environmental factors. For instance, the synthesis of semiconducting molecules or polymers from 2,6-Dibromonaphthalene would be affected by factors such as temperature, pH, and the presence of catalysts .
生化分析
Biochemical Properties
It is known that it is used as a building block for constructing small semiconducting molecules or polymers This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of constructing these molecules or polymers
Cellular Effects
Given its use in the construction of semiconducting molecules or polymers , it may influence cell function by altering the properties of these molecules or polymers This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be used in the synthesis of semiconducting molecules or polymers , suggesting that it may exert its effects at the molecular level through interactions with these molecules or polymers This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dibromonaphthalene can be synthesized using 6-bromo-2-naphthol as a starting material. The synthesis involves the following steps:
- Bromine (78.8 g, 493 mmol) is added dropwise to a cooled (0 °C) solution of triphenylphosphine (129 g, 493 mmol) in anhydrous acetonitrile (200 mL).
- The solution is stirred for 30 minutes at room temperature.
- A solution of 6-bromo-2-naphthol (100 g, 448 mmol) in anhydrous acetonitrile (200 mL) is added, and the reaction mixture is stirred for an additional 2 hours at 70 °C.
- The solvent is removed, and the residue is heated to 300 °C for 1 hour.
- The resulting product is purified through recrystallization from ethyl acetate .
Industrial Production Methods: Industrial production of 2,6-dibromonaphthalene typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.
化学反应分析
Types of Reactions: 2,6-Dibromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with hexylmagnesium bromide to form 2,6-dihexyl-naphthalene.
Coupling Reactions: It can participate in Suzuki coupling reactions with boric acid intermediates to form compounds like 2,6-di((E)-styryl)naphthalene.
Common Reagents and Conditions:
Hexylmagnesium Bromide: Used in the formation of 2,6-dihexyl-naphthalene.
Boric Acid Intermediates: Used in Suzuki coupling reactions.
Major Products:
2,6-Dihexyl-naphthalene: Formed from the reaction with hexylmagnesium bromide.
2,6-Di((E)-styryl)naphthalene: Formed from Suzuki coupling reactions.
相似化合物的比较
2,6-Dibromonaphthalene can be compared with other brominated naphthalene derivatives, such as:
1,8-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at the 1 and 8 positions.
2,3,6,7-Tetrabromonaphthalene: A derivative with four bromine atoms at the 2, 3, 6, and 7 positions.
Uniqueness:
Reactivity: The specific positioning of bromine atoms in 2,6-dibromonaphthalene makes it uniquely reactive in certain substitution and coupling reactions.
属性
IUPAC Name |
2,6-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZDEYKZSZWFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348766 | |
| Record name | 2,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-06-4 | |
| Record name | 2,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-dibromonaphthalene in materials science?
A1: 2,6-Dibromonaphthalene serves as a versatile building block for constructing advanced materials. For instance, it acts as a key precursor for synthesizing oligo(1,5-dialkoxynaphthalene-2,6-diyl)s []. These oligomers exhibit self-assembling properties in the solid state, leading to ordered structures with enhanced π-conjugation lengths. This characteristic proves beneficial in organic electronics, particularly for developing materials with improved charge transport properties.
Q2: How can 2,6-dibromonaphthalene be utilized in the synthesis of donor-acceptor-donor (D-A-D) type molecules?
A2: 2,6-Dibromonaphthalene, specifically its derivative N,N′-dialkylated 2,6-dibromonaphthalene-1,4,5,8-bis(dicarboximide) (NDIBr2), plays a crucial role in synthesizing D-A-D molecules valuable for organic electronics []. Through palladium-catalyzed direct arylation, unsubstituted furan or thiophene can be coupled with NDIBr2. This results in molecules where the electron-deficient naphthalene diimide (NDI) core acts as the acceptor flanked by electron-rich furan or thiophene donors. This D-A-D configuration is highly desirable for charge transport applications.
Q3: Can 2,6-dibromonaphthalene be used to create polymers with specific properties?
A4: Absolutely. 2,6-Dibromonaphthalene can be polymerized through cathodic coupling of its organonickel(II) complex, yielding 2,6-polynaphthylene films []. Additionally, it serves as a monomer in Heck coupling reactions with octavinylsilsesquioxane, leading to the formation of luminescent nanoporous inorganic–organic hybrid polymers []. These polymers, characterized by high surface areas, show potential for applications like picric acid detection.
Q4: How does the introduction of substituents on the naphthalene core of 2,6-dibromonaphthalene affect its properties?
A5: Introducing various substituents to the naphthalene core significantly alters the properties of 2,6-dibromonaphthalene derivatives. For example, incorporating aryl ethynyl groups leads to a redshift in absorbance and enhances the fluorescence quantum yield, making these derivatives suitable for use as dyes []. Conversely, directly attaching cyano groups to the naphthalene core dramatically lowers the reduction potentials, resulting in compounds with high electron affinity and stable radical anions. This characteristic is valuable for applications requiring efficient electron transport or electron acceptor materials.
Q5: What analytical techniques are commonly employed to characterize 2,6-dibromonaphthalene and its derivatives?
A5: Several analytical techniques are used to characterize 2,6-dibromonaphthalene and its derivatives. These include:
- NMR Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the synthesized compounds [].
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity [].
- High-Resolution Mass Spectrometry (HRMS): Offers precise mass measurements, aiding in confirming the elemental composition of the compound [].
- UV-Vis Spectroscopy: Used to study the absorption properties of the compounds, particularly useful when evaluating the impact of different substituents on the naphthalene core [, ].
- Fluorescence Spectroscopy: Helps in analyzing the emission properties of the compounds, crucial for assessing their potential as fluorescent probes or dyes [, ].
- X-ray Diffraction (XRD): Provides insights into the crystal structure and packing of the molecules, particularly relevant when studying the self-assembling properties of 2,6-dibromonaphthalene-derived oligomers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



